1-(2,4-Dimethylphenyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(2,4-Dimethylphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C12H13N. It is characterized by a cyclopropane ring attached to a 2,4-dimethylphenyl group and a nitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,4-dimethylbenzyl chloride with sodium cyanide in the presence of a base to form the corresponding nitrile. This reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-(2,4-Dimethylphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)cyclopropane-1-carbonitrile
- 1-(2,4-Dimethoxyphenyl)cyclopropane-1-carbonitrile
- 1-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid
Uniqueness
1-(2,4-Dimethylphenyl)cyclopropane-1-carbonitrile is unique due to the presence of both the cyclopropane ring and the nitrile group, which confer distinct chemical reactivity and potential biological activity. The 2,4-dimethyl substitution on the phenyl ring further differentiates it from other similar compounds, affecting its physical and chemical properties.
Properties
Molecular Formula |
C12H13N |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H13N/c1-9-3-4-11(10(2)7-9)12(8-13)5-6-12/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
ORAIBQDLBCPLBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CC2)C#N)C |
Origin of Product |
United States |
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